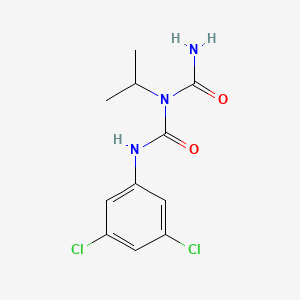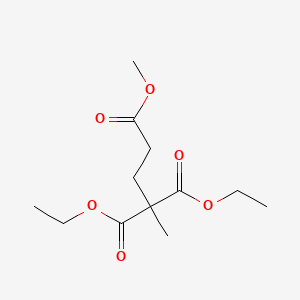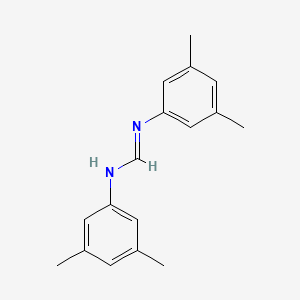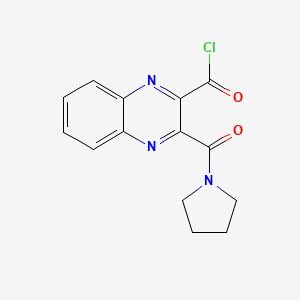![molecular formula C21H21NO3S B14497935 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide CAS No. 65109-85-5](/img/structure/B14497935.png)
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide is a compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes a sulfonamide group, which is often associated with antibacterial properties, and a phenoxy group, which can contribute to various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated product undergoes nucleophilic substitution with a phenoxy derivative to introduce the phenoxy group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The phenoxy group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
類似化合物との比較
Similar Compounds
Phenoxyacetic Acid: Known for its herbicidal properties.
Sulfanilamide: A well-known antibacterial agent.
Phenoxybenzamine: Used as an alpha-adrenergic antagonist.
Uniqueness
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide is unique due to its combined structural features of a sulfonamide and a phenoxy group, which contribute to its diverse biological activities and potential therapeutic applications. This combination is not commonly found in other similar compounds, making it a valuable subject of study in medicinal chemistry.
特性
CAS番号 |
65109-85-5 |
|---|---|
分子式 |
C21H21NO3S |
分子量 |
367.5 g/mol |
IUPAC名 |
4-methyl-N-[3-(2-phenylethyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C21H21NO3S/c1-17-10-14-21(15-11-17)26(23,24)22-25-20-9-5-8-19(16-20)13-12-18-6-3-2-4-7-18/h2-11,14-16,22H,12-13H2,1H3 |
InChIキー |
KDMMOQSBDSDYIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NOC2=CC=CC(=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)


![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)


![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)




